Cas no 1005057-07-7 (4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid)

4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- <br>4-(5,6-Dichloro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)benzoic acid
- 1005057-07-7
- benzoic acid, 4-(5,6-dichlorooctahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)-
- 4-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- 4-(8,9-dichloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid
- ALBB-010669
- 4-(5,6-Dichloro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)benzoic acid
- H25798
- 4-(5,6-Dichloro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)benzoicacid
- 4-{8,9-DICHLORO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}BENZOIC ACID
- STK290707
- MFCD06147887
- AKOS003645544
- LS-03650
- 4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid
-
- MDL: MFCD06147887
- Inchi: InChI=1S/C16H13Cl2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-6(2-4-7)16(22)23/h1-4,8-13H,5H2,(H,22,23)
- InChI Key: OOBGVVFRNDCBEK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 353.022163g/mol
- Monoisotopic Mass: 353.022163g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 542
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 6
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 354.2g/mol
- XLogP3: 2
- Topological Polar Surface Area: 74.7Ų
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM266254-5g |
4-(5,6-Dichloro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)benzoic acid |
1005057-07-7 | 97% | 5g |
$711 | 2021-06-15 | |
TRC | D050790-250mg |
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid |
1005057-07-7 | 250mg |
$ 275.00 | 2022-06-06 | ||
Chemenu | CM266254-5g |
4-(5,6-Dichloro-1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)benzoic acid |
1005057-07-7 | 97% | 5g |
$752 | 2023-03-07 | |
abcr | AB407795-1 g |
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid |
1005057-07-7 | 1g |
€322.50 | 2023-04-25 | ||
abcr | AB407795-5g |
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid; . |
1005057-07-7 | 5g |
€877.00 | 2025-02-16 | ||
A2B Chem LLC | AI04929-500mg |
4-(5,6-Dichloro-1,3-dioxooctahydro-2h-4,7-methanoisoindol-2-yl)benzoic acid |
1005057-07-7 | >95% | 500mg |
$467.00 | 2024-04-20 | |
A2B Chem LLC | AI04929-1g |
4-(5,6-Dichloro-1,3-dioxooctahydro-2h-4,7-methanoisoindol-2-yl)benzoic acid |
1005057-07-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
abcr | AB407795-5 g |
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid |
1005057-07-7 | 5g |
€907.00 | 2023-04-25 | ||
abcr | AB407795-500 mg |
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid |
1005057-07-7 | 500MG |
€254.60 | 2023-02-03 | ||
Matrix Scientific | 061393-500mg |
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid |
1005057-07-7 | 500mg |
$237.00 | 2023-09-10 |
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid Related Literature
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on 4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid (CAS No. 1005057-07-7): A Comprehensive Overview
4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid (CAS No. 1005057-07-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzoic acid moiety and a substituted isoindole ring system. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The benzoic acid moiety in this compound is well-known for its ability to modulate biological processes, particularly in the context of enzyme inhibition and receptor binding. This functionality has been extensively studied in the development of drugs targeting metabolic disorders and cancer. The isoindole ring system, on the other hand, is a versatile scaffold that can be functionalized to enhance the pharmacological properties of the molecule. The substitution with dichloro and dioxo groups further enhances the compound's stability and reactivity, making it an attractive candidate for drug discovery.
Recent research has focused on the potential therapeutic applications of 4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding suggests its potential use in the treatment of inflammatory diseases such as arthritis and colitis.
In addition to its anti-inflammatory properties, 4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it has been shown to disrupt the mitochondrial membrane potential and activate caspase cascades, leading to programmed cell death. These findings highlight its potential as a novel anticancer agent.
The structural complexity of 4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid also makes it an interesting subject for synthetic chemistry research. Chemists have developed various synthetic routes to access this compound, optimizing yield and purity while minimizing environmental impact. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the isoindole ring system efficiently. This synthetic methodology not only enhances the accessibility of the compound but also provides a platform for further structural modifications to explore its biological activities.
Pharmacokinetic studies have provided valuable insights into the behavior of 4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid in biological systems. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity allows it to readily penetrate cell membranes, while its metabolic stability ensures prolonged therapeutic effects. However, further research is needed to optimize its pharmacokinetic profile for clinical applications.
The safety profile of 4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid is another critical aspect that has been investigated. Toxicological studies have indicated that this compound is generally well-tolerated at therapeutic doses. However, like any new chemical entity (NCE), it is essential to conduct comprehensive safety assessments to ensure its safe use in humans. Preclinical toxicity studies have not reported any significant adverse effects at relevant concentrations.
In conclusion, 4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid (CAS No. 1005057-07-7) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover more about its mechanisms of action and optimize its use in clinical settings.
1005057-07-7 (4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid) Related Products
- 133747-74-7(5-Oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid)
- 17057-04-4(4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)
- 433712-61-9(4-[(Piperidine-4-carbonyl)amino]benzoic acid ethyl ester)
- 301533-59-5(Methyl 4-butyramido-3-methylbenzoate)
- 36151-45-8(4-(2-Oxopyrrolidin-1-yl)benzaldehyde)
- 35354-86-0(N-(Acetoacetyl)anthranilic acid)
- 63674-51-1(5-Oxo-1-4-(propan-2-yl)phenylpyrrolidine-3-carboxylic Acid)
- 88069-67-4(Pilsicainide)
- 19165-26-5(2-propanamidobenzoic Acid)
- 569372-31-2(3-Pyridinecarbonitrile, 6-[4-(trifluoromethoxy)phenyl]-)
